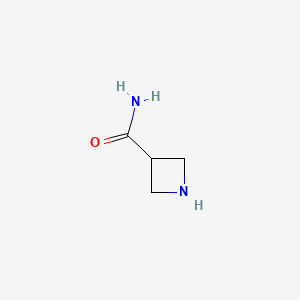
1-(2-Aminopyridin-4-yl)ethanol
Overview
Description
1-(2-Aminopyridin-4-yl)ethanol is an organic compound with the chemical formula C₇H₁₀N₂O. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 329.7°C . This compound is used as an intermediate in organic synthesis and can be employed in the production of various drugs, dyes, and functional materials .
Synthetic Routes and Reaction Conditions:
Step 1: 2-chloropyridine reacts with methanol in the presence of a base to generate 2-hydroxypyridine.
Step 2: 2-hydroxypyridine is then reacted with aqueous ammonia to obtain 2-aminopyridine.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Aminopyridin-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products: Oxidation of the ethanol group can lead to the formation of 1-(2-Aminopyridin-4-yl)acetaldehyde or 1-(2-Aminopyridin-4-yl)acetic acid.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: Reduction can convert the ethanol group to an ethyl group, resulting in 1-(2-Aminopyridin-4-yl)ethane.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products: Substitution of the hydroxyl group can lead to the formation of various derivatives, such as 1-(2-Aminopyridin-4-yl)ethyl chloride.
Scientific Research Applications
1-(2-Aminopyridin-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals.
- Investigated for its role in drug delivery systems and as a precursor to active pharmaceutical ingredients.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
1-(2-Aminopyridin-4-yl)ethanol can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the ethanol group, making it less versatile in certain synthetic applications.
4-Aminopyridine: Differently substituted, leading to variations in reactivity and applications.
2-Amino-4-methylpyridine: Contains a methyl group instead of an ethanol group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the amino and ethanol groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMYIYEKSCNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592225 | |
| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-91-1 | |
| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















